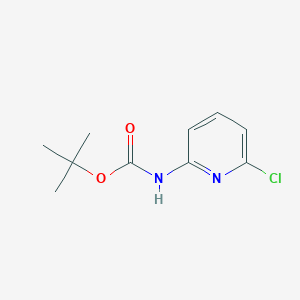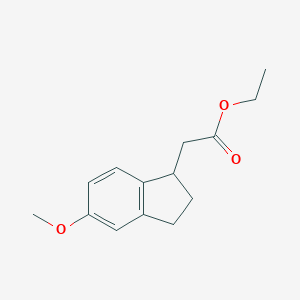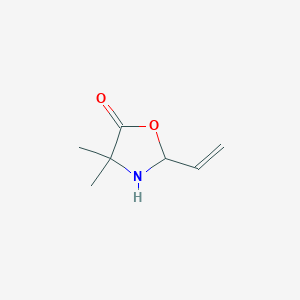
2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one, also known as oxazolidinone, is a heterocyclic organic compound that has gained significant attention in the field of pharmaceuticals due to its unique chemical properties. It is a five-membered ring containing both nitrogen and oxygen atoms, which gives it a broad range of applications in various fields of research.
Mecanismo De Acción
Oxazolidinone works by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the bacterial ribosome, preventing the formation of the initiation complex required for protein synthesis. This results in the inhibition of bacterial growth and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Oxazolidinone has been shown to have minimal toxicity in humans, making it a safe and effective drug for the treatment of bacterial infections. It is well-absorbed in the gastrointestinal tract and has a long half-life, allowing for once-daily dosing. It is also effective against biofilm-forming bacteria, which are often resistant to traditional antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxazolidinone has several advantages for use in laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. It is also soluble in a variety of solvents, making it easy to work with. However, its broad spectrum of activity can make it difficult to isolate specific effects on individual bacterial species.
Direcciones Futuras
There are several future directions for the research and development of 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee. One area of focus is the development of new derivatives with improved activity against gram-negative bacteria. Another area of interest is the use of 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee as a scaffold for the development of new drugs with different mechanisms of action. Additionally, the use of 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee in combination with other antibiotics is being explored as a potential strategy to combat antibiotic resistance.
Métodos De Síntesis
The synthesis of 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction results in the formation of a Schiff base, which is then cyclized to form the 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee ring. The reaction can be carried out under mild conditions, making it a convenient method for the synthesis of 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee.
Aplicaciones Científicas De Investigación
Oxazolidinone has been extensively studied for its potential use as a drug in the treatment of bacterial infections. It exhibits a broad spectrum of activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It is also effective against some gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
Propiedades
Número CAS |
172740-37-3 |
|---|---|
Nombre del producto |
2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one |
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2-ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C7H11NO2/c1-4-5-8-7(2,3)6(9)10-5/h4-5,8H,1H2,2-3H3 |
Clave InChI |
HYCHVPWNJCXMHY-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OC(N1)C=C)C |
SMILES canónico |
CC1(C(=O)OC(N1)C=C)C |
Sinónimos |
5-Oxazolidinone,2-ethenyl-4,4-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




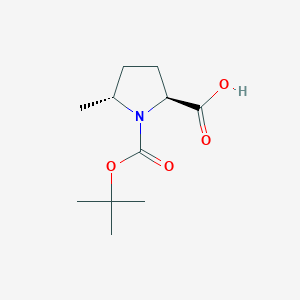
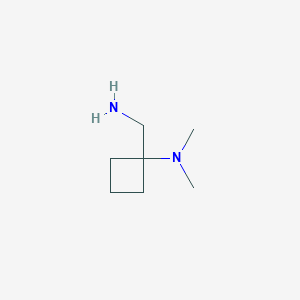

![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)

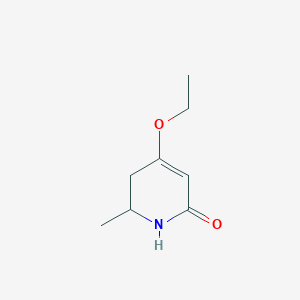

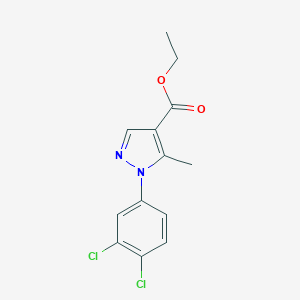
![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)
